2-(6-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide 2-(6-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14786963
InChI: InChI=1S/C16H17BrN4O/c17-14-3-2-13-4-8-21(15(13)10-14)11-16(22)19-5-1-7-20-9-6-18-12-20/h2-4,6,8-10,12H,1,5,7,11H2,(H,19,22)
SMILES:
Molecular Formula: C16H17BrN4O
Molecular Weight: 361.24 g/mol

2-(6-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

CAS No.:

Cat. No.: VC14786963

Molecular Formula: C16H17BrN4O

Molecular Weight: 361.24 g/mol

* For research use only. Not for human or veterinary use.

2-(6-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide -

Specification

Molecular Formula C16H17BrN4O
Molecular Weight 361.24 g/mol
IUPAC Name 2-(6-bromoindol-1-yl)-N-(3-imidazol-1-ylpropyl)acetamide
Standard InChI InChI=1S/C16H17BrN4O/c17-14-3-2-13-4-8-21(15(13)10-14)11-16(22)19-5-1-7-20-9-6-18-12-20/h2-4,6,8-10,12H,1,5,7,11H2,(H,19,22)
Standard InChI Key WIXNHQWRJXBDIE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CN2CC(=O)NCCCN3C=CN=C3)Br

Introduction

Synthesis and Reaction Conditions

The synthesis of compounds like 2-(6-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide often involves multiple steps, including the formation of the indole and imidazole rings and their subsequent linkage. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Techniques like chromatography are commonly used for purification.

Biological Activity and Potential Applications

Indole and imidazole derivatives are widely studied for their potential in medicinal chemistry. They can interact with various biological targets, such as receptors or enzymes, and have been explored for applications in neurological disorders and cancer treatment . The specific biological activity of 2-(6-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide would depend on its ability to bind to these targets, which can be assessed through assays like receptor binding or enzyme inhibition studies.

Research Findings and Future Directions

While specific research findings on 2-(6-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide are not available, studies on similar compounds highlight the importance of indole and imidazole moieties in drug development. Future research could focus on synthesizing and characterizing this compound, followed by in vitro and in vivo studies to evaluate its biological activity and potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator